molecular formula C8H3ClF5NO3 B3077328 1-[Chloro(difluoro)methoxy]-4-nitro-2-(trifluoromethyl)benzene CAS No. 104678-89-9

1-[Chloro(difluoro)methoxy]-4-nitro-2-(trifluoromethyl)benzene

Cat. No. B3077328
CAS RN: 104678-89-9
M. Wt: 291.56 g/mol
InChI Key: SNRZXQDPLDRRLI-UHFFFAOYSA-N
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Description

“1-[Chloro(difluoro)methoxy]-4-nitro-2-(trifluoromethyl)benzene” is a chemical compound with the molecular formula C8H3Cl2F5O . It is a derivative of benzene, which is one of the fundamental structures in organic chemistry .


Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a benzene ring substituted with chloro, difluoromethoxy, nitro, and trifluoromethyl groups . The exact structure can be determined using techniques like X-ray crystallography or NMR spectroscopy.

Scientific Research Applications

Synthesis and Characterization in Polymer Chemistry

  • This compound has been synthesized through the reaction of hydroquinone and 2-chloro-5-nitrobenzene trifluoride. Its derivatives were characterized using Fourier transform infrared spectroscopy (FTIR) and differential scanning calorimetry (DSC) technologies. The derivatives have potential applications in the creation of novel fluorine-containing polyetherimide, indicating its significance in polymer chemistry (Yu Xin-hai, 2010).

Applications in Organic Chemistry

  • Various trisubstituted ethylenes, including derivatives of this compound, have been prepared and copolymerized with styrene. These ethylenes were synthesized via Knoevenagel condensation and characterized by CHN analysis, IR, and NMR, showing their utility in organic synthesis and materials science (E. Abdelhamid et al., 2021).

Role in the Study of Spin-Spin Coupling in Organomercury Compounds

  • The compound's derivatives have been used in the study of organomercury compounds, where its synthesis facilitated the understanding of 199Hg NMR spectra and spin-spin coupling constants. This application is crucial for advancing knowledge in the field of NMR spectroscopy and organometallic chemistry (G. Deacon et al., 1986).

Role in Herbicide Research and Weed Science

  • Research involving the root uptake, translocation, and metabolism of nitrofluorfen, a derivative of the compound, has been conducted to understand its behavior as a herbicide. Such studies are vital for the development of more effective and environmentally friendly agricultural practices (D. Vanstone, E. Stobbe, 1978).

Mechanism of Action

The mechanism of action of this compound would depend on its application. In general, benzene derivatives can undergo nucleophilic aromatic substitution reactions, which involve the addition of a nucleophile to the aromatic ring, followed by the loss of a halide anion .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific use and handling. It’s always important to follow appropriate safety protocols when handling chemical compounds .

properties

IUPAC Name

1-[chloro(difluoro)methoxy]-4-nitro-2-(trifluoromethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3ClF5NO3/c9-8(13,14)18-6-2-1-4(15(16)17)3-5(6)7(10,11)12/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNRZXQDPLDRRLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])C(F)(F)F)OC(F)(F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3ClF5NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901186523
Record name 1-(Chlorodifluoromethoxy)-4-nitro-2-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901186523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[Chloro(difluoro)methoxy]-4-nitro-2-(trifluoromethyl)benzene

CAS RN

104678-89-9
Record name 1-(Chlorodifluoromethoxy)-4-nitro-2-(trifluoromethyl)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=104678-89-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(Chlorodifluoromethoxy)-4-nitro-2-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901186523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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